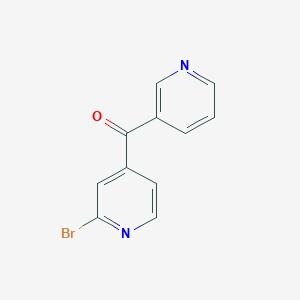
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring via a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-pyridinyl)-3-pyridinyl-methanone typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the pyridine ring. The subsequent coupling reaction with another pyridine derivative can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-pyridinyl)-3-pyridinyl-methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-pyridinyl)boronic acid: Another brominated pyridine derivative used in cross-coupling reactions.
2-Bromo-4-boc pyridine: A compound with a similar brominated pyridine structure but with a different functional group.
Uniqueness
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone is unique due to its dual pyridine rings connected via a methanone group, which imparts distinct chemical reactivity and potential biological activity compared to other brominated pyridine derivatives .
Propriétés
Numéro CAS |
260417-56-9 |
|---|---|
Formule moléculaire |
C11H7BrN2O |
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
(2-bromopyridin-4-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H7BrN2O/c12-10-6-8(3-5-14-10)11(15)9-2-1-4-13-7-9/h1-7H |
Clé InChI |
IOVJKGWSRSFDRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



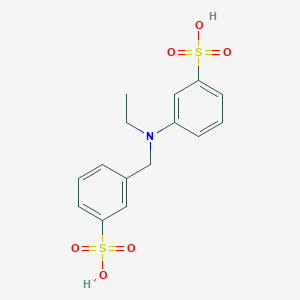
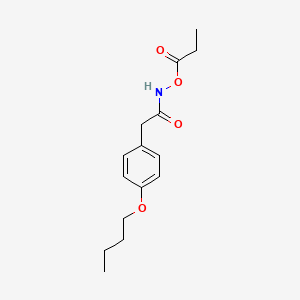


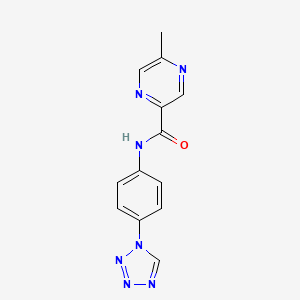

![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)

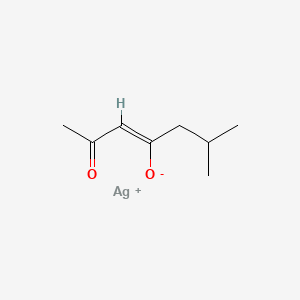
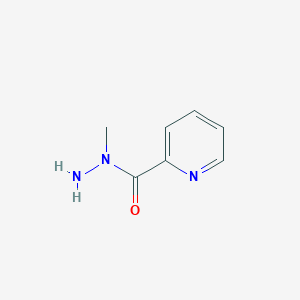
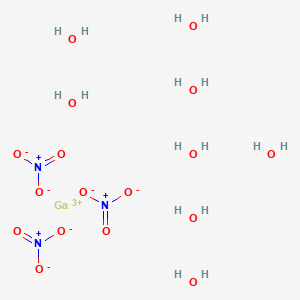
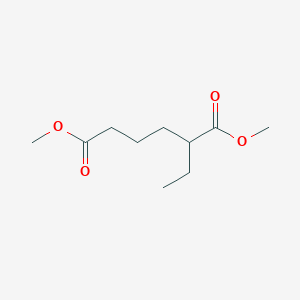
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
